4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indazole ring system, making it a subject of interest for synthetic chemists and pharmacologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes. For instance, a common method involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indazole core.
Reduction: The resulting indazole compound is then subjected to reduction reactions to introduce the tetrahydro functionality. This can be achieved using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Amination: The next step involves the introduction of the methanamine group. This can be done through nucleophilic substitution reactions where the indazole derivative reacts with a suitable amine source.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Further reduction can lead to the formation of fully saturated derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups. This is often achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can have different pharmacological properties and applications.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of the indazole family, which lacks the tetrahydro and methanamine functionalities.
1H-Indazole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
2-Phenylindazole: A substituted indazole with a phenyl group at the 2-position.
Uniqueness
4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride is unique due to its tetrahydroindazole core and the presence of a methanamine group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications, distinguishing it from other indazole derivatives.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h5-6H,1-4,9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDJWVHZPPPAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CN)NN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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